molecular formula C13H14N4O2S B2415326 3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 2380144-52-3

3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B2415326
CAS No.: 2380144-52-3
M. Wt: 290.34
InChI Key: FQZXLJQBWAHEAW-UHFFFAOYSA-N
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Description

3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of thienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal (DMF-DMA), and primary amines . The reactions are usually carried out under heating conditions, often in solvents like ethanol or ethylene glycol .

Major Products Formed

The major products formed from these reactions include various thienopyrimidine derivatives, which have significant biological activities .

Scientific Research Applications

3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition leads to a depletion of ATP, ultimately affecting the survival of the bacterium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one apart is its unique combination of the thienopyrimidine core with the oxazolidinone and pyrrolidine moieties.

Properties

IUPAC Name

3-(1-thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-13-17(4-5-19-13)9-1-3-16(7-9)12-11-10(2-6-20-11)14-8-15-12/h2,6,8-9H,1,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZXLJQBWAHEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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